
1-(3-Chloroprop-1-yl)homopiperazine dihydrochloride hemihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloroprop-1-yl)homopiperazine dihydrochloride hemihydrate is a chemical compound with the molecular formula C₈H₂₁Cl₃N₂O. It is also known by its synonym, 1-(3-Chloroprop-1-yl)-1,4-diazepane dihydrochloride hemihydrate. This compound is typically found in a solid-powder form and is used in various scientific research applications .
Méthodes De Préparation
The synthesis of 1-(3-Chloroprop-1-yl)homopiperazine dihydrochloride hemihydrate involves the reaction of homopiperazine with 3-chloropropyl chloride under controlled conditions. The reaction typically takes place in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The product is then purified and crystallized to obtain the dihydrochloride hemihydrate form .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as solvent extraction, recrystallization, and drying to achieve the desired product quality .
Analyse Des Réactions Chimiques
1-(3-Chloroprop-1-yl)homopiperazine dihydrochloride hemihydrate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of homopiperazine and 3-chloropropanol
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(3-Chloroprop-1-yl)homopiperazine dihydrochloride hemihydrate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate the effects of homopiperazine derivatives on biological systems.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 1-(3-Chloroprop-1-yl)homopiperazine dihydrochloride hemihydrate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(3-Chloroprop-1-yl)homopiperazine dihydrochloride hemihydrate can be compared with other similar compounds, such as:
1-(3-Chloroprop-1-yl)piperazine dihydrochloride hemihydrate: This compound has a similar structure but lacks the homopiperazine moiety.
1-(3-Chloroprop-1-yl)-1,4-diazepane dihydrochloride hemihydrate: This compound is a close analog with slight structural differences.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs .
Propriétés
Formule moléculaire |
C16H40Cl6N4O |
|---|---|
Poids moléculaire |
517.2 g/mol |
Nom IUPAC |
1-(3-chloropropyl)-1,4-diazepane;hydrate;tetrahydrochloride |
InChI |
InChI=1S/2C8H17ClN2.4ClH.H2O/c2*9-3-1-6-11-7-2-4-10-5-8-11;;;;;/h2*10H,1-8H2;4*1H;1H2 |
Clé InChI |
BQKPIRUYERKPHE-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCN(C1)CCCCl.C1CNCCN(C1)CCCCl.O.Cl.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


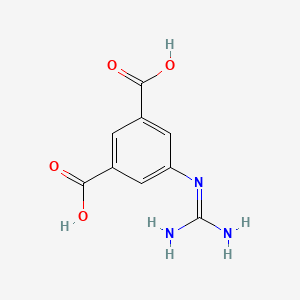

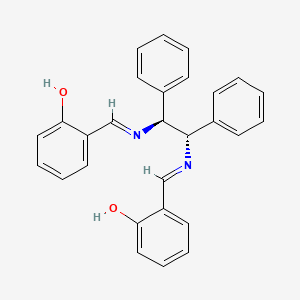
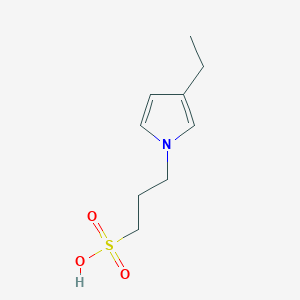
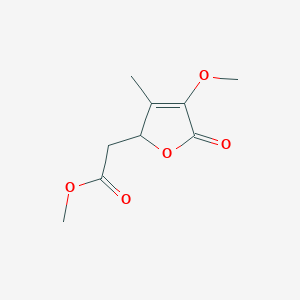





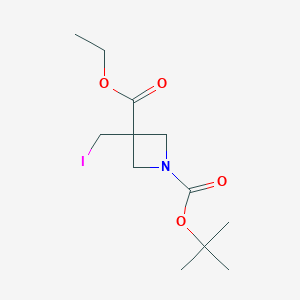
![5,6-Dimethyl-7-(1-phenyl-ethyl)-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15203593.png)


